molecular formula C18H25FN2O B247414 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane

1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane

Cat. No. B247414
M. Wt: 304.4 g/mol
InChI Key: PQTWBPWWGMFWCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane, also known as FUBPAM, is a novel compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane acts by binding to the allosteric site of the α7 nicotinic acetylcholine receptor and increasing its sensitivity to acetylcholine. This results in increased activation of the receptor and subsequent release of neurotransmitters such as dopamine and glutamate, which play a crucial role in cognitive function and memory.
Biochemical and Physiological Effects
1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane has been shown to enhance cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive impairments such as Alzheimer's disease. It has also been reported to have anxiolytic and antidepressant effects, making it a promising candidate for the treatment of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the major advantages of 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane is its selectivity for the α7 nicotinic acetylcholine receptor, which reduces the risk of unwanted side effects. However, its limited solubility in aqueous solutions and potential toxicity at high doses are some of the limitations that need to be considered in lab experiments.

Future Directions

Future research on 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane could focus on its potential therapeutic applications in the treatment of cognitive impairments such as Alzheimer's disease, anxiety, and depression. Further studies could also investigate its mechanism of action and potential interactions with other neurotransmitter systems. Additionally, the development of more potent and selective analogs of 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.

Synthesis Methods

1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane can be synthesized using a multistep process involving the reaction of 3-fluorobenzoyl chloride with 4-piperidone, followed by the reduction of the resulting intermediate with sodium borohydride. The final step involves the reaction of the obtained compound with 1-bromoazepane in the presence of a base. The purity of the synthesized compound can be confirmed using various analytical techniques such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane has been found to exhibit potential therapeutic applications in various fields such as neuroscience, psychiatry, and pharmacology. It has been reported to act as a selective positive allosteric modulator of the α7 nicotinic acetylcholine receptor, which plays a crucial role in cognitive function and memory. 1-[1-(3-Fluorobenzoyl)-4-piperidinyl]azepane has also been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression.

properties

Molecular Formula

C18H25FN2O

Molecular Weight

304.4 g/mol

IUPAC Name

[4-(azepan-1-yl)piperidin-1-yl]-(3-fluorophenyl)methanone

InChI

InChI=1S/C18H25FN2O/c19-16-7-5-6-15(14-16)18(22)21-12-8-17(9-13-21)20-10-3-1-2-4-11-20/h5-7,14,17H,1-4,8-13H2

InChI Key

PQTWBPWWGMFWCZ-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Canonical SMILES

C1CCCN(CC1)C2CCN(CC2)C(=O)C3=CC(=CC=C3)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.